1-Cyclopropyl-3-methylthiourea
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Overview
Description
1-Cyclopropyl-3-methylthiourea is an organic compound with the molecular formula C₅H₁₀N₂S. It is a thiourea derivative, characterized by the presence of a cyclopropyl group and a methyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl isothiocyanate. The reaction typically occurs in a solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thioureas
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar solvents such as acetonitrile or dimethylformamide
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Substituted thioureas
Scientific Research Applications
1-Cyclopropyl-3-methylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-methylthiourea exerts its effects involves the inhibition of specific enzymes. For instance, it has been shown to inhibit glutamate dehydrogenase, thereby regulating glutamate levels in the brain. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of glutamate to α-ketoglutarate .
Comparison with Similar Compounds
- 1-Cyclopropyl-3-ethylthiourea
- 1-Cyclopropyl-3-phenylthiourea
- 1-Cyclopropyl-3-isopropylthiourea
Comparison: 1-Cyclopropyl-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in enzyme inhibition. For example, the methyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-cyclopropyl-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDKEHNTDWYCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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